molecular formula C24H24N4O2S B501886 11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B501886
M. Wt: 432.5g/mol
InChI Key: RBFLEMDLMYZVMX-UHFFFAOYSA-N
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Description

7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C24H24N4O2S It is known for its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, a benzyl group, and a methoxyanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one core: This is achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides under basic conditions.

    Attachment of the methoxyanilino group: This is typically done through a nucleophilic substitution reaction using 2-methoxyaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the core structure but differ in their substituents.

    Benzyl-substituted pyrimidines: These compounds have a similar benzyl group but different core structures.

    Methoxyanilino-substituted compounds: These compounds share the methoxyanilino group but have different core structures.

Uniqueness

7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, benzyl group, and methoxyanilino substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5g/mol

IUPAC Name

11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C24H24N4O2S/c1-30-19-10-6-5-9-18(19)25-13-21-26-23(29)22-17-11-12-28(14-16-7-3-2-4-8-16)15-20(17)31-24(22)27-21/h2-10,25H,11-15H2,1H3,(H,26,27,29)

InChI Key

RBFLEMDLMYZVMX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NCC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2

Canonical SMILES

COC1=CC=CC=C1NCC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2

Origin of Product

United States

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